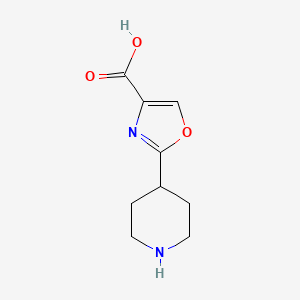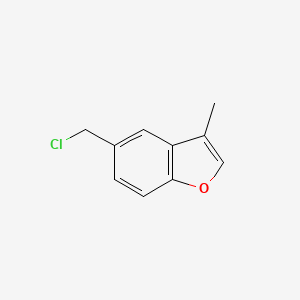
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid is a compound that belongs to the class of thiazole-containing amino acids Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methylthiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the reaction of 2-methylthiazole with an appropriate amino acid precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iodine or other halogens .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques where the reactants are combined in large reactors. The reaction conditions are optimized to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Amino-3-(2-methylthiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-methylthiazol-2-yl)propanoic acid
- 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid
- 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic acid
Uniqueness
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid is unique due to its specific thiazole ring structure and the position of the methyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds .
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-5(3-12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11) |
InChI 键 |
OXUNPVFCPTYFQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)

![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)




